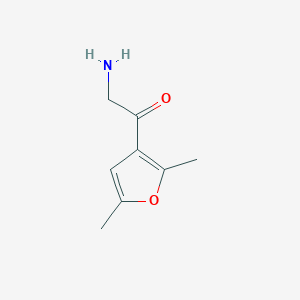
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one is an organic compound that belongs to the class of furans. It is characterized by the presence of an amino group and a furan ring substituted with two methyl groups. This compound has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one typically involves the acylation of 2,5-dimethylfuran with an appropriate acylating agent under acidic conditions. One common method is the reaction of 2,5-dimethylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 3-acetyl-2,5-dimethylfuran. This intermediate can then be further reacted with ammonia to introduce the amino group, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives
Scientific Research Applications
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylfuran: Similar structure but lacks the amino group.
2,5-Dimethylfuran: Lacks both the amino and carbonyl groups.
2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol: Similar structure but with an alcohol group instead of a carbonyl group
Uniqueness
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one is unique due to the presence of both an amino group and a furan ring with methyl substitutions. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4,9H2,1-2H3 |
InChI Key |
OWYDZOREBGKBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


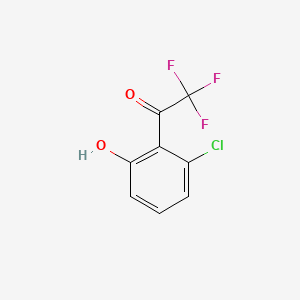
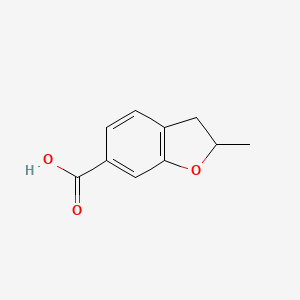
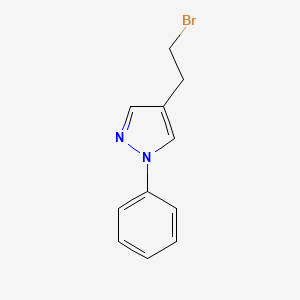
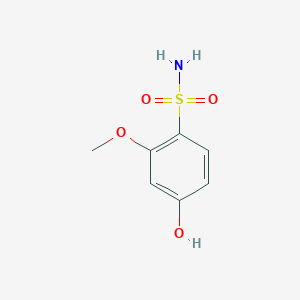
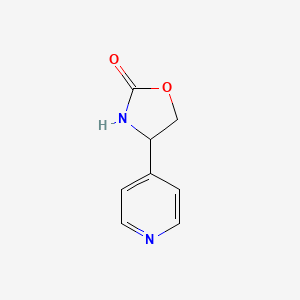
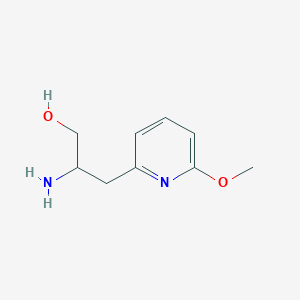
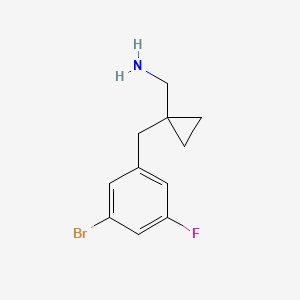
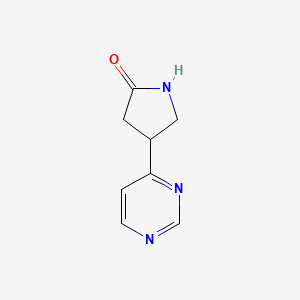
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)
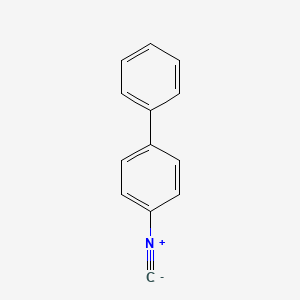
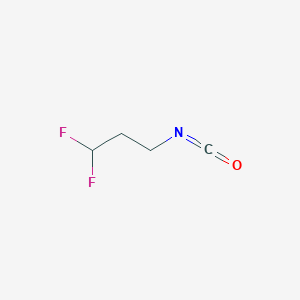
![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)
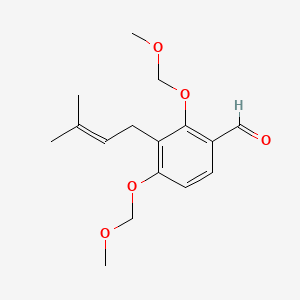
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)
